5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide
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Overview
Description
Preparation Methods
The synthesis of 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide involves several steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-(3-methylbutoxy)benzamide include other piperazine derivatives such as:
1-Ethylpiperazine: Used in the synthesis of benzimidazole derivatives.
1-Methylpiperazine: Employed in the production of pharmaceuticals.
1-(2-Hydroxyethyl)piperazine: Utilized in the synthesis of various organic compounds. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-(3-methylbutoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-4-20-8-10-21(11-9-20)26(23,24)15-5-6-17(16(13-15)18(19)22)25-12-7-14(2)3/h5-6,13-14H,4,7-12H2,1-3H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXICMVZCRRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCCC(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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